molecular formula C9H9BrO2 B3039629 1-(2-Bromo-3-methoxyphenyl)ethanone CAS No. 1232407-19-0

1-(2-Bromo-3-methoxyphenyl)ethanone

Cat. No.: B3039629
CAS No.: 1232407-19-0
M. Wt: 229.07 g/mol
InChI Key: HULDTYWPYADGGL-UHFFFAOYSA-N
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Description

1-(2-Bromo-3-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H9BrO2 It is a brominated derivative of acetophenone, featuring a bromine atom and a methoxy group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Bromo-3-methoxyphenyl)ethanone can be synthesized through several methods. One common approach involves the bromination of 3-methoxyacetophenone using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs in a solvent like acetic acid or carbon tetrachloride at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-3-methoxyphenyl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., palladium).

    Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).

Major Products Formed

    Substitution: Formation of substituted ethanones with various functional groups replacing the bromine atom.

    Reduction: Formation of 1-(2-Bromo-3-methoxyphenyl)ethanol.

    Oxidation: Formation of 1-(2-Bromo-3-hydroxyphenyl)ethanone.

Scientific Research Applications

1-(2-Bromo-3-methoxyphenyl)ethanone has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Biological Studies: Used in studies to understand the effects of brominated aromatic compounds on biological systems.

    Industrial Applications: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-3-methoxyphenyl)ethanone depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions. In biological systems, its effects are mediated by its interaction with cellular components, potentially affecting enzyme activity or receptor binding.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Bromo-2-methoxyphenyl)ethanone: Similar structure but with different positions of the bromine and methoxy groups.

    2-Bromo-1-(3-methoxyphenyl)ethanone: Another isomer with the bromine and methoxy groups in different positions.

    1-(4-Bromo-2-methoxyphenyl)ethanone: Similar compound with the bromine atom at the para position.

Uniqueness

1-(2-Bromo-3-methoxyphenyl)ethanone is unique due to the specific positioning of the bromine and methoxy groups, which can influence its reactivity and interactions in chemical and biological systems. This unique structure can lead to different properties and applications compared to its isomers.

Properties

IUPAC Name

1-(2-bromo-3-methoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-6(11)7-4-3-5-8(12-2)9(7)10/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HULDTYWPYADGGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC=C1)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Under a nitrogen atmosphere, 2-bromo-N, 3-dimethoxy-N-methylbenzamide (16.8 g, 61.5 mmol) which had been obtained in Reference example 3 (3a) was dissolved in tetrahydrofuran (300 mL), and added dropwise with a 1.0 M solution of methyl magnesium bromide in tetrahydrofuran (123 mL, 123 mmol) at 0° C. Upon the completion of the dropwise addition, the temperature of the reaction solution was raised to room temperature and stirred for 15 hours. The reaction solution was added with ethyl acetate and 1 N hydrochloric acid for fractionation, and the aqueous layer was extracted with ethyl acetate. The organic layers were combined, washed with saturated sodium hydrogen carbonate, and dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure. The residue was purified by silica gel chromatography (hexane:ethyl acetate, 100:0-60:40, V/V) to give the title compound as a colorless oily substance (12.7 g, yield 90%).
Name
2-bromo-N, 3-dimethoxy-N-methylbenzamide
Quantity
16.8 g
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reactant
Reaction Step One
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Type
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Reaction Step Five
Yield
90%

Synthesis routes and methods II

Procedure details

Under a nitrogen atmosphere, 2-bromo-N,3-dimethoxy-N-methylbenzamide (16.8 g, 61.5 mmol) which had been obtained in Reference example 1(1a) was dissolved in tetrahydrofuran (300 mL), and added dropwise with a 1.0 M solution of methyl magnesium bromide in tetrahydrofuran (123 mL, 123 mmol) at 0° C. Upon the completion of the dropwise addition, the temperature of the reaction solution was raised to room temperature and stirred for 15 hours. The reaction solution was added with ethyl acetate and 1 N aqueous hydrochloric acid solution for fractionation, and the aqueous layer was extracted with ethyl acetate. The organic layers were combined, washed with saturated aqueous sodium hydrogen carbonate solution, and dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure. The residue was purified by silica gel column chromatography (hexane:ethyl acetate, 100:0 to 60:40, V/V) to give the title compound as a colorless oily substance (12.7 g, yield 90%).
Name
2-bromo-N,3-dimethoxy-N-methylbenzamide
Quantity
16.8 g
Type
reactant
Reaction Step One
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90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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